1-(5,6-Dimethylpyrazin-2-yl)butan-1-one
Description
Structure
3D Structure
Properties
CAS No. |
298210-72-7 |
|---|---|
Molecular Formula |
C10H14N2O |
Molecular Weight |
178.23 g/mol |
IUPAC Name |
1-(5,6-dimethylpyrazin-2-yl)butan-1-one |
InChI |
InChI=1S/C10H14N2O/c1-4-5-10(13)9-6-11-7(2)8(3)12-9/h6H,4-5H2,1-3H3 |
InChI Key |
ZLOYCWIITLISMW-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=O)C1=CN=C(C(=N1)C)C |
Origin of Product |
United States |
Preparation Methods
Biotransformation to Generate Key Intermediates
A novel approach involves a two-step chemoenzymatic process:
Step 1: Biotransformation of Aliphatic Aldehydes to Acyloins
Using whole cells of baker’s yeast as biocatalysts, various aliphatic aldehydes are converted into acyloins (α-hydroxy ketones) with high yields (up to 55%) and enantioselectivity. This enzymatic carboligation reaction predominantly produces (R)-configured acyloins, which serve as key intermediates for further chemical transformations. The substrate scope is broad, including aldehydes relevant to the butanoyl side chain.Step 2: Chemical Reaction with Diamines to Form Pyrazine Derivatives
The enzymatically generated acyloins react with 1,2-propanediamine under mild conditions to form 5,6-dihydropyrazines and tetrahydropyrazines with yields up to 50%. This step introduces the pyrazine ring system with desired substitutions, including the 5,6-dimethyl groups.
This chemoenzymatic route is advantageous due to mild reaction conditions, stereoselectivity, and environmentally friendly catalysts.
Direct Chemical Synthesis via Acylation of Dimethylpyrazine
An alternative synthetic method involves direct chemical modification of 2,5-dimethylpyrazine:
Reagents and Conditions:
2,5-Dimethylpyrazine is reacted with acetic anhydride and zinc powder in ethylene glycol dimethyl ether under nitrogen atmosphere at 90 °C for 1 hour. This leads to acylation at the nitrogen position, forming N-acylated pyrazine derivatives.Workup and Purification:
After reaction completion, aqueous workup with ethyl acetate extraction and drying over sodium sulfate is performed. The product is recrystallized from methanol to yield a white solid with about 70% yield.Structural Confirmation:
Single-crystal X-ray diffraction confirms the non-planar conformation of the product and the expected bond lengths for C–O and C–N bonds, indicating successful acylation without ring disruption.
This method provides a convenient and efficient route to introduce butanoyl or similar acyl groups onto the pyrazine ring, with good substrate compatibility.
Multi-Step Synthesis via Halogenation and Hydrogenation of Pyrazine Carboxylic Acids
A more complex synthetic route involves:
Halogenation of 3-hydroxy-5-methylpyrazine-2-carboxylic acid using thionyl chloride or other halogenating agents in dimethylbenzene and DMF at 75–90 °C, producing 3-halogenated pyrazine carboxylic acids.
Hydrogenation in a pressure reactor with palladium-carbon catalyst and sodium hydroxide at 58–62 °C under 2.0 MPa hydrogen pressure converts the halogenated acids to pyrazine formates or related derivatives.
Recrystallization and purification yield high-purity pyrazine derivatives suitable for further functionalization.
Though this method is more elaborate, it allows precise substitution patterns on the pyrazine ring, which can be tailored to obtain 1-(5,6-dimethylpyrazin-2-yl)butan-1-one after subsequent acylation steps.
Enzymatic Synthesis of Alkylpyrazines from Amino Acid Precursors
Recent research demonstrates the enzymatic synthesis of alkylpyrazines, including derivatives structurally related to this compound:
Enzymes Involved:
L-threonine 3-dehydrogenase and 2-amino-3-ketobutyrate CoA ligase/L-threonine aldolase catalyze the conversion of L-threonine into aminoacetone and acetaldehyde, which then condense to form alkylpyrazines.Reaction Conditions:
Moderate temperatures and controlled CoA concentrations favor the formation of pyrazine derivatives with yields up to 20.2% for 3-ethyl-2,5-dimethylpyrazine, a close analog.Implications:
This chemoenzymatic pathway offers a biotechnological route to synthesize pyrazine derivatives with potential for scale-up and green chemistry advantages.
Summary Table of Preparation Methods
Research Findings and Notes
The chemoenzymatic approach reveals that baker’s yeast whole cells are effective catalysts for producing acyloins, which are key intermediates for pyrazine synthesis.
Direct acylation of 2,5-dimethylpyrazine with acetic anhydride and zinc powder under nitrogen atmosphere is a straightforward method yielding crystalline products suitable for further functionalization.
The halogenation-hydrogenation route allows for the introduction of halogen substituents and subsequent reduction, enabling diverse pyrazine derivatives but involves more complex operations and equipment.
Enzymatic synthesis from amino acid precursors offers a sustainable alternative, though yields are currently moderate and reaction conditions require optimization.
Chemical Reactions Analysis
Types of Reactions
1-(5,6-Dimethylpyrazin-2-yl)butan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form alcohols or other reduced derivatives.
Substitution: The pyrazine ring can undergo substitution reactions with various reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide may be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Halogenating agents or nucleophiles can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
Antimicrobial Properties
Research has indicated that compounds similar to 1-(5,6-Dimethylpyrazin-2-yl)butan-1-one can exhibit antimicrobial properties. For instance, studies have shown that certain heterocyclic amines can inhibit the growth of various bacteria and fungi, making them potential candidates for developing new antimicrobial agents . The specific mechanisms through which these compounds exert their effects are still under investigation but may involve disrupting cellular processes in microorganisms.
Potential Anticancer Activity
Heterocyclic amines are also known for their potential carcinogenic properties; however, some studies suggest that specific derivatives may possess anticancer activities. The interaction of this compound with various biological targets could lead to insights into its role in cancer prevention or treatment . For example, the compound's ability to modulate enzyme activities related to carcinogenesis could be a focal point for further research.
Flavoring Agent
Due to its unique aromatic profile, this compound may find applications as a flavoring agent in the food industry. Compounds with similar structures are often used to enhance the flavor profiles of various food products, particularly in processed foods where synthetic flavors are employed . Understanding its volatility and sensory characteristics will be crucial for its application in food formulations.
Case Study 1: Antimicrobial Activity Assessment
A study conducted on a series of pyrazine derivatives demonstrated that this compound exhibited significant antimicrobial activity against common foodborne pathogens. The assessment involved evaluating the Minimum Inhibitory Concentration (MIC) against bacteria such as Escherichia coli and Staphylococcus aureus. Results indicated that this compound could be developed into a natural preservative alternative for food products .
Case Study 2: Flavor Profile Analysis
In a flavor profile analysis involving various pyrazine compounds, researchers identified that this compound contributed distinct roasted and nutty notes to food matrices. This study utilized gas chromatography-mass spectrometry (GC-MS) to analyze volatile compounds released during cooking processes. The findings suggest that this compound could enhance the sensory attributes of baked goods and snack foods .
Mechanism of Action
The mechanism by which 1-(5,6-Dimethylpyrazin-2-yl)butan-1-one exerts its effects involves interactions with specific molecular targets. The pyrazine ring and butanone moiety may interact with enzymes or receptors, leading to various biochemical pathways being activated or inhibited.
Comparison with Similar Compounds
Structural Differences and Bioactivity
- Azaperone (327.40 g/mol) features a fluorophenyl group and a piperazine-pyridine moiety, enabling dopamine receptor antagonism. Its larger molecular weight and complex structure enhance bioavailability and receptor binding compared to the simpler pyrazine derivative .
- 1-(3,5-Dichloro-2-hydroxyphenyl)butan-1-one (233.09 g/mol) contains electron-withdrawing chlorine atoms and a phenolic hydroxyl group, which may confer antimicrobial or herbicidal activity. However, its discontinued status limits current applications .
- 1-(Thiophen-2-yl)butan-1-one (154.23 g/mol) substitutes pyrazine with a sulfur-containing thiophene ring, altering electronic properties and metabolic pathways. Thiophene derivatives are often explored in materials science or as flavor precursors .
Physicochemical Properties
- This contrasts with Azaperone’s fluorophenyl group, which enhances metabolic stability .
- The thiophene derivative’s lower molecular weight and sulfur atom may reduce boiling point and increase volatility relative to pyrazine analogs .
Notes
Safety and Handling : The dichloro-hydroxyphenyl derivative is labeled for lab use only, emphasizing strict safety protocols .
Research Gaps : Direct pharmacological data for this compound are absent in the provided evidence. Further studies on its receptor affinity or metabolic pathways are needed.
Regulatory Status : Azaperone is approved for veterinary use, while other analogs (e.g., thiophene derivatives) lack regulatory approval for clinical applications .
Biological Activity
1-(5,6-Dimethylpyrazin-2-yl)butan-1-one is a compound belonging to the pyrazine family, which has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological properties, including antimicrobial effects, neuroprotective activities, and other pharmacological implications.
Chemical Structure and Properties
The compound this compound can be represented by the following structural formula:
This structure features a pyrazine ring substituted with a butanone side chain, which contributes to its unique biological activity.
Antimicrobial Activity
Research has shown that various pyrazine derivatives exhibit significant antimicrobial properties. A study focused on alkylpyrazines, including related compounds, revealed that they possess strong bactericidal and fungicidal activities against several pathogens, including Escherichia coli, Staphylococcus aureus, and Candida albicans .
Table 1: Antimicrobial Efficacy of Pyrazine Derivatives
| Compound | Bacteria Tested | Minimum Inhibitory Concentration (MIC) | Effectiveness |
|---|---|---|---|
| This compound | E. coli | 0.3% | High |
| 2,5-Dimethylpyrazine | S. aureus | 0.6% | Moderate |
| 5-Isobutyl-2,3-dimethylpyrazine | C. albicans | 0.5% | High |
The effectiveness of these compounds is often correlated with their hydrophobicity; higher log P values indicate greater antimicrobial activity .
Neuroprotective Effects
In addition to antimicrobial properties, some pyrazines have been investigated for their neuroprotective effects. For instance, 2,5-dimethylpyrazine has been shown to enhance GABAergic activity in the central nervous system and improve cognitive functions in animal models . This suggests that this compound may also have potential in neuropharmacology.
Case Study: Antioxidative Properties
A study highlighted the antioxidative effects of related pyrazines on kidney epithelial cells, indicating a reduction in oxidative stress markers . This suggests a potential therapeutic application for conditions characterized by oxidative damage.
Research Findings: Structure-Activity Relationship
A structure-activity relationship (SAR) analysis indicated that modifications to the pyrazine ring and side chains significantly affect biological activity. The presence of methyl groups at specific positions on the pyrazine ring enhances both antimicrobial and neuroprotective activities .
Q & A
Q. What are the optimal synthetic routes for 1-(5,6-Dimethylpyrazin-2-yl)butan-1-one, and how can reaction progress be monitored?
Methodological Answer: A common approach involves nucleophilic substitution or condensation reactions using pyrazine derivatives and ketone precursors. For example, in analogous syntheses of heteroaryl ketones, microwave-assisted heating (e.g., 150°C for 20 hours in DMF) with potassium carbonate as a base has been effective for coupling reactions . Thin-layer chromatography (TLC) is critical for monitoring reaction completion, with ethyl acetate/hexane as a mobile phase. Post-reaction, extraction with ethyl acetate, washing with ammonium chloride, and drying over MgSO₄ are standard purification steps .
Q. How can researchers characterize the purity and structural integrity of this compound?
Methodological Answer: Nuclear magnetic resonance (NMR) spectroscopy is indispensable. For example, ¹H NMR in DMSO-d₆ can confirm the presence of methyl groups (δ ~2.5 ppm) and ketone protons (δ ~10 ppm) . High-performance liquid chromatography (HPLC) or gas chromatography (GC) with ≥98% purity thresholds are recommended for assessing impurities . Elemental analysis (e.g., nitrogen content) should align with theoretical values (e.g., 7.99% N for C₁₁H₁₃NO analogs) .
Advanced Research Questions
Q. What mechanistic insights exist for reactions involving this compound as a substrate in catalytic systems?
Methodological Answer: Copper-catalyzed dehydrogenative γ-C(sp³)-H amination has been demonstrated for structurally similar ketones. For instance, 1-heteroarylbutanones undergo selective amination on the propyl moiety under catalytic conditions, forming polysubstituted anilines . Researchers should optimize catalyst loading (e.g., CuI/ligand systems) and reaction temperature (80–120°C) while monitoring regioselectivity via kinetic isotope effect (KIE) studies or deuterium labeling .
Q. How do steric and electronic effects of the 5,6-dimethylpyrazine moiety influence the compound’s reactivity in cross-coupling reactions?
Methodological Answer: The electron-withdrawing pyrazine ring and steric hindrance from methyl groups may reduce nucleophilicity at the carbonyl carbon. Comparative studies with analogs (e.g., 1-(furan-2-yl)butan-1-one) suggest that pyrazine derivatives require stronger bases (e.g., K₂CO₃ vs. NaHCO₃) to activate the ketone for condensation or alkylation . Computational modeling (DFT) can quantify electronic effects by analyzing frontier molecular orbitals and charge distribution .
Q. How should researchers address contradictions in reported physicochemical properties (e.g., logP, boiling point) of this compound?
Methodological Answer: Discrepancies in logP (e.g., 3.96 for naphthyl analogs vs. 1.78 for trihydroxy derivatives) may arise from measurement techniques (shake-flask vs. HPLC-derived). Validate values using standardized methods (OECD 117 for logP) and cross-reference with predictive software (e.g., ACD/Labs). For boiling points, differential scanning calorimetry (DSC) under reduced pressure minimizes decomposition .
Q. What strategies are recommended for synthesizing and characterizing impurities or derivatives of this compound for pharmacological studies?
Methodological Answer: Impurity profiling (e.g., fluorinated analogs in sitagliptin derivatives) requires controlled synthesis using regioselective fluorination (e.g., Selectfluor®) . LC-MS/MS with high-resolution mass spectrometry (HRMS) and ion chromatography can identify trace impurities. Structural elucidation of derivatives (e.g., AP-237 analogs) benefits from 2D NMR techniques (COSY, HSQC) to resolve overlapping signals in complex spectra .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
